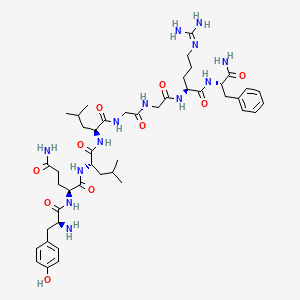
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of nine amino acids and has been found to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of this peptide and list potential future directions for its use.
Mecanismo De Acción
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 binds to the mu-opioid receptor, which is a G protein-coupled receptor. This binding activates a signaling cascade that leads to the release of endogenous opioids and the inhibition of neurotransmitter release. This results in analgesia and other effects associated with opioid use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 are similar to those of other opioid agonists. These effects include analgesia, sedation, and respiratory depression. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has also been found to have anti-inflammatory effects and can be used to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in lab experiments is its potency. This peptide is a highly potent agonist at the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. However, one limitation of using this peptide is its potential for abuse. It is important to handle this peptide with care and to follow proper safety protocols when working with it in the lab.
Direcciones Futuras
There are several potential future directions for the use of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in scientific research. One area of interest is in the development of new opioid analgesics that have fewer side effects and less potential for abuse. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used as a starting point for the development of these new drugs. Another potential future direction is in the study of the role of opioids in addiction and dependence. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used to study the effects of opioids on the brain and to develop new treatments for opioid addiction.
Métodos De Síntesis
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the study of opioid receptors. This peptide has been found to be a potent agonist at the mu-opioid receptor and can be used to study the effects of opioids on the body.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFQOICKYWHBA-LBBUGJAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

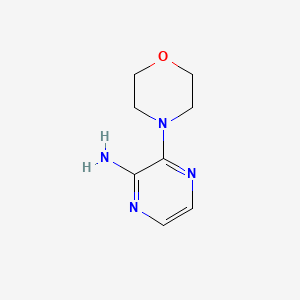

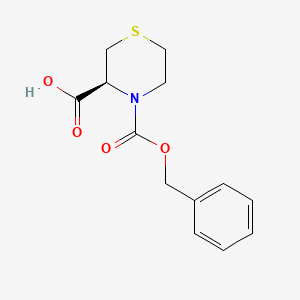
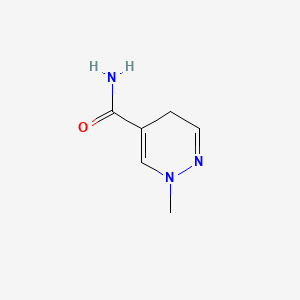
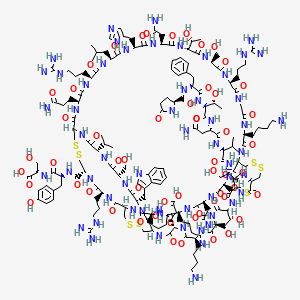
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)


![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
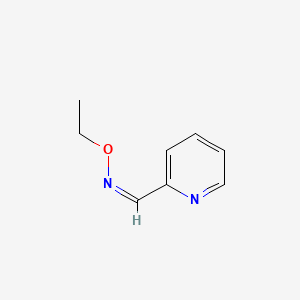
![2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B568407.png)